molecular formula C12H17N3O4S B14834207 4-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)nicotinamide

4-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)nicotinamide

Cat. No.: B14834207
M. Wt: 299.35 g/mol
InChI Key: MDPJRCRVBPCWFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)nicotinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)nicotinamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)nicotinamide is unique due to its cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

4-cyclopropyloxy-6-(methanesulfonamido)-N,N-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C12H17N3O4S/c1-15(2)12(16)9-7-13-11(14-20(3,17)18)6-10(9)19-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,13,14)

InChI Key

MDPJRCRVBPCWFT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CN=C(C=C1OC2CC2)NS(=O)(=O)C

Origin of Product

United States

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